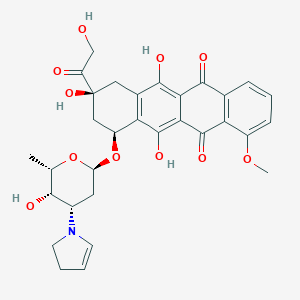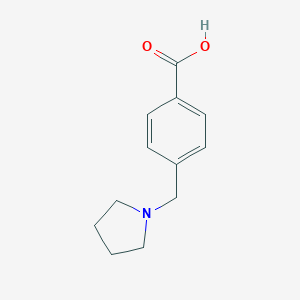
Azetidine-2,4-dicarboxylic acid
Übersicht
Beschreibung
Azetidine-2,4-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azetidine-2,4-dicarboxylic acid interact with its target and what are the downstream effects?
A: this compound primarily interacts with metabotropic glutamate receptors (mGluRs) [, , , , , , , , , ]. It acts as an agonist at specific mGluR subtypes, stimulating phosphoinositide hydrolysis, a key signaling pathway in neurons [, ]. This activation can lead to various downstream effects, including modulation of long-term potentiation (LTP), a cellular mechanism for learning and memory [, ], and inhibition of glutamate release from microglia, potentially protecting neurons from excitotoxicity [].
Q2: What is known about the structure of this compound?
A: this compound is a rigid analog of glutamate [, ]. It exists as cis and trans isomers, with the cis isomer showing higher potency at NMDA receptors []. The synthesis of optically active forms has been achieved using chiral auxiliaries like (S)-1-phenylethylamine, allowing for the determination of absolute configuration through X-ray crystallography [].
Q3: How does this compound influence long-term potentiation (LTP)?
A: Studies show that this compound can both facilitate and inhibit LTP depending on the experimental conditions. For instance, intracerebroventricular injection of this compound prolonged LTP induced by weak tetanization in the dentate gyrus of rats [, ]. This effect was blocked by the mGluR antagonist (R,S)-α-methyl-4-carboxyphenylglycine, suggesting it was mediated by mGluR activation [].
Q4: What is the role of this compound in excitotoxicity?
A: this compound has shown neuroprotective effects against glutamate and NMDA-induced excitotoxicity in primary cultures of cerebellar neurons []. This protection is attributed to the activation of mGluR5, which counteracts the excitotoxic cascade []. Additionally, by inhibiting glutamate release from activated microglia, this compound indirectly prevents excessive glutamate levels that contribute to neuronal death [].
Q5: Are there any Structure-Activity Relationship (SAR) studies on this compound?
A: While detailed SAR studies on this compound itself are limited in the provided research, related studies exploring derivatives of this compound offer valuable insights [, ]. Modifications such as esterification and N-methylation have been investigated for their impact on activity and selectivity towards different glutamate receptor subtypes [, ].
Q6: What in vivo studies have been conducted on this compound?
A: this compound has been studied in vivo in rats. Intracerebroventricular injections were used to investigate its effects on LTP in the dentate gyrus [, ] and its behavioral effects in the open field test []. These studies highlight the potential of this compound to modulate neuronal activity and behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-2-carboxylic hydrazide](/img/structure/B69902.png)
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)





![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)


![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)

